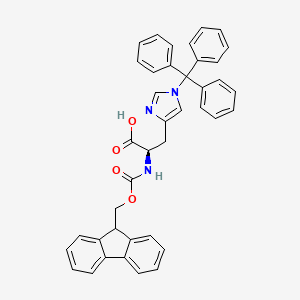

Fmoc-D-his(trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMYDXUIZKNHDT-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660800 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135610-90-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

This technical guide provides comprehensive information on the physicochemical properties and application of Fmoc-D-His(Trt)-OH, a critical building block for researchers, scientists, and professionals engaged in drug development and peptide chemistry. The guide details its molecular characteristics and provides a step-by-step protocol for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of the amino acid D-histidine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a trityl (Trt) group. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

| Parameter | Value | Reference |

| Chemical Formula | C₄₀H₃₃N₃O₄ | [1][2][3][4] |

| Molecular Weight | 619.71 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid powder | [6] |

| CAS Number | 135610-90-1 | [1][2][3][4] |

| Typical Application | Fmoc solid-phase peptide synthesis | [3][5][7] |

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following protocol outlines the standard procedure for incorporating an this compound residue into a growing peptide chain on a solid support. This process involves a cyclical series of deprotection, activation, and coupling steps.

Materials:

-

Resin: Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids).[8]

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.[1]

-

Amino Acid: this compound.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Alternatively, DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).[7]

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 1-2 hours to ensure optimal reaction conditions.

-

Fmoc Deprotection:

-

The swelled resin is treated with a 20% piperidine in DMF solution for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1]

-

The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is dissolved in DMF.

-

The coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added to the amino acid solution to pre-activate it.

-

This activation mixture is then added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. A ninhydrin test can be performed to confirm the completion of the coupling reaction.

-

-

Washing: Following the coupling step, the resin is extensively washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the resin is washed with DCM and dried.

-

A cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), with scavengers such as TIS and water, is added to the resin. This simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Trityl group from the histidine residue.[8]

-

The cleavage reaction proceeds for 2-4 hours at room temperature.

-

The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized for purification and analysis.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the utilization of this compound in solid-phase peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a protected amino acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

- 8. chem.uci.edu [chem.uci.edu]

The Strategic Application of Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-His(Trt)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the incorporation of D-histidine into peptide sequences. This strategic inclusion can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data on its performance, with a particular focus on mitigating the inherent challenge of racemization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.

Introduction: The Role of D-Amino Acids and this compound in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, limiting their in vivo efficacy. The introduction of D-amino acids, such as D-histidine, can confer significant resistance to enzymatic cleavage, thereby prolonging the half-life of the peptide.[1]

This compound is a derivative of D-histidine specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). It features two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile trityl (Trt) group on the imidazole side chain.[2] This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain on a solid support.

Chemical Properties and Handling

A thorough understanding of the chemical properties of this compound is essential for its successful application.

| Property | Value |

| CAS Number | 135610-90-1 |

| Molecular Formula | C₄₀H₃₃N₃O₄ |

| Molecular Weight | 619.71 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥98% (HPLC) |

| Storage Conditions | 2-8°C |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is exclusively utilized as a monomeric building block in SPPS. The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.

The Orthogonal Protection Strategy

The success of Fmoc-based SPPS hinges on the orthogonal nature of the protecting groups. The Fmoc group is removed at each cycle of amino acid addition, while the Trt group remains intact until the final cleavage step.

Experimental Protocols

Fmoc Deprotection

-

Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

Coupling of this compound

Due to the steric hindrance of the Trityl group, the use of a potent coupling reagent is recommended.[3]

-

In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.

-

Add the activation solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

A Critical Challenge: Racemization

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[4][5] The imidazole ring can act as an internal base, promoting the abstraction of the α-proton of the activated carboxyl group, leading to a loss of stereochemical integrity. While the Trt group offers some steric hindrance, it does not completely prevent racemization.[6]

Quantitative Data on Racemization

The choice of coupling reagent and reaction conditions has a profound impact on the level of racemization.

| Coupling Reagent/Conditions | % D-Isomer Formation (Racemization) | Reference |

| Fmoc-His(Trt)-OH | ||

| HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1% | [5] |

| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [5] |

| Microwave heating at 80°C | 16.6% | [5] |

| Coupling at 50°C for 10 min | 6.8% | [6] |

| Fmoc-His(Boc)-OH (for comparison) | ||

| Coupling at 50°C for 10 min | 0.18% | [6] |

| Coupling at 90°C | 0.81% | [6] |

These data highlight that prolonged pre-activation times and elevated temperatures significantly increase the risk of racemization with Fmoc-His(Trt)-OH.[2] For couplings where racemization is a major concern, alternative protecting groups for the histidine side chain, such as the tert-butyloxycarbonyl (Boc) group, may be considered.[6] DEPBT has been reported to be a reagent of choice for coupling racemization-prone Fmoc-His(Trt)-OH due to its remarkable resistance to racemization.[7]

Conclusion

This compound is an indispensable tool in the synthesis of peptide therapeutics with enhanced stability. A comprehensive understanding of its chemical properties, coupled with optimized experimental protocols, is crucial for its successful implementation. While the risk of racemization is a significant consideration, it can be effectively managed through the careful selection of coupling reagents, minimization of pre-activation times, and control of reaction temperatures. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and effectively utilize this compound in their peptide synthesis endeavors.

References

Solubility of Fmoc-D-His(Trt)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-His(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving desirable yields in the synthesis of therapeutic peptides and other complex biomolecules.

Introduction to this compound in Peptide Synthesis

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-D-histidine, is a derivative of the amino acid histidine, widely utilized in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the bulky trityl (Trt) group safeguards the imidazole side chain of histidine. This dual protection strategy prevents unwanted side reactions during peptide chain elongation. The choice of solvent is a critical parameter in SPPS, directly impacting the solubility of the protected amino acids and, consequently, the efficiency of the coupling steps.

Solubility Profile of this compound

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in various solvents commonly used in peptide synthesis.

| Solvent | Abbreviation | Solubility | Concentration | Notes |

| N,N-Dimethylformamide | DMF | Clearly Soluble | 25 mmol in 50 mL (0.5 M) | A standard and effective solvent for SPPS. |

| N,N-Dimethylformamide | DMF | Clearly Soluble[1] | 1 mmol in 2 mL (0.5 M) | Further confirmation of high solubility in DMF. |

| N-Methyl-2-pyrrolidone / Dipropylene glycol dimethyl ether | NMP/DMM | Soluble[2] | 0.1 M | In a 40% NMP/DMM mixture.[2] |

Qualitative Solubility Data

Qualitative assessments indicate that this compound is soluble in a range of polar aprotic and chlorinated solvents.

| Solvent | Abbreviation | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble[3] |

| Dichloromethane | DCM | Soluble[3] |

| Dimethyl Sulfoxide | DMSO | Soluble[3] |

| Acetone | (CH₃)₂CO | Soluble[3] |

| Ethyl Acetate | EtOAc | Soluble[3] |

| Water | H₂O | Slightly Soluble[3] |

| Ethanol | EtOH | Poorly Soluble[3] |

| Ether | (C₂H₅)₂O | Insoluble[3] |

It is important to note that polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc) are the most widely used solvents for Fmoc solid-phase peptide synthesis, which is indicative of the good solubility of Fmoc-protected amino acids in these media.[4]

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound is not detailed in the reviewed literature, a general experimental methodology can be outlined based on common laboratory practices for assessing the solubility of amino acid derivatives.

Materials

-

This compound

-

Selected solvents (e.g., DMF, DMSO, NMP, DCM, etc.)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

-

Glass vials

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and dry, as moisture can affect solubility and the stability of the compound.

-

Initial Qualitative Assessment:

-

Add a small, known amount of this compound (e.g., 1-2 mg) to a glass vial.

-

Add a small volume of the test solvent (e.g., 100 µL) and vortex thoroughly.

-

Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.

-

If the solid does not dissolve, incrementally add more solvent until dissolution is achieved or it becomes apparent that the compound is insoluble or poorly soluble.

-

-

Quantitative Determination (Saturation Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the solution at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.

-

Alternatively, the concentration of the dissolved compound in the supernatant can be determined using a spectrophotometer if a suitable wavelength and extinction coefficient are known.

-

Logical Workflow for Solvent Selection in SPPS

The selection of an appropriate solvent system is a critical decision in the workflow of solid-phase peptide synthesis. The following diagram illustrates the logical considerations for solvent selection, emphasizing the role of solubility.

References

Fmoc-D-His(Trt)-OH: A Comprehensive Technical Guide for Researchers

CAS Number: 135610-90-1

This technical guide provides an in-depth overview of Fmoc-D-His(Trt)-OH, a crucial building block for solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, supplier details, experimental protocols, and strategies to ensure the successful synthesis of high-purity peptides containing D-histidine.

Core Concepts and Properties

This compound is a derivative of the amino acid histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a trityl (Trt) group.[1][2] The D-configuration of the chiral center is a key feature, as the incorporation of D-amino acids into peptides can significantly enhance their resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life and improving therapeutic potential.[3]

Molecular Structure:

-

Formula: C₄₀H₃₃N₃O₄

-

Molecular Weight: 619.71 g/mol [1]

Physicochemical Properties:

| Property | Value |

| Appearance | White to off-white or light yellow powder/crystals |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[4] |

| Melting Point | Approximately 141-146 °C[2] |

| Optical Rotation | [α]22/D -85.0°, c = 1% in chloroform[2] |

Supplier Information

A variety of chemical suppliers offer this compound, ensuring its availability for research and manufacturing purposes. Key suppliers include:

| Supplier | Purity/Grade |

| Sigma-Aldrich (Merck) | ≥97% (HPLC), Novabiochem® grade[2] |

| Santa Cruz Biotechnology | Research Grade[1] |

| Advanced ChemTech | Building block for SPPS[5] |

| Bachem | For peptide synthesis |

| Chem-Impex International | ≥99% (HPLC) |

| Tokyo Chemical Industry (TCI) | >97.0% (HPLC) |

Note: Purity and specifications may vary by supplier and lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group and is removed with a mild base (e.g., piperidine) at each cycle of amino acid addition. The acid-labile Trt group protects the imidazole side chain of histidine from undesired side reactions during synthesis and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail.[3]

The Challenge of Racemization

A significant challenge associated with the use of Fmoc-His(Trt)-OH in peptide synthesis is its susceptibility to racemization during the carboxyl group activation step.[5][6] The imidazole nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of the L-enantiomer and compromising the chiral purity of the final peptide.[6]

Several factors can influence the extent of racemization:

-

Activation Method: Base-mediated activation and prolonged pre-activation times can increase racemization.[6]

-

Coupling Reagents: The choice of coupling reagent is critical.

-

Temperature: Elevated temperatures, often used to improve coupling efficiency (e.g., in microwave-assisted SPPS), can significantly increase the rate of racemization.[6]

Strategies to Minimize Racemization

Careful optimization of the coupling conditions is essential to minimize racemization when incorporating this compound.

Table 1: Comparison of D-Isomer Formation for Histidine Derivatives in Microwave-Assisted SPPS

| Side-Chain Protecting Group | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |

| Trityl (Trt) | 50 | 10 | 6.8% |

| tert-Butoxycarbonyl (Boc) | 50 | 10 | 0.18% |

| Trityl (Trt) | 90 | 2 | >16% |

| tert-Butoxycarbonyl (Boc) | 90 | 2 | 0.81% |

Data from a study on Liraglutide synthesis highlights the significant reduction in racemization when using a Boc-protected histidine compared to a Trt-protected one, especially at elevated temperatures.[7]

Recommended Coupling Reagents:

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is known for its remarkable resistance to racemization and is often the reagent of choice for coupling Fmoc-His(Trt)-OH.[8]

-

Carbodiimides (e.g., DIC) with additives: The use of N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[5][8] Base-free conditions with DIC and an additive are often preferred.[8]

Experimental Protocols

The following sections outline a general protocol for the incorporation of this compound in Fmoc-SPPS.

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

-

Other Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Coupling Reagents: e.g., HATU, HBTU, DIC

-

Coupling Additives/Bases: HOBt, HOAt, Oxyma Pure, N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Precipitation Solvent: Cold diethyl ether

SPPS Workflow

The following diagram illustrates a typical cycle for adding an amino acid in Fmoc-SPPS.

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Coupling Protocol for this compound

-

Resin Preparation: Swell the resin in DMF. If starting the synthesis, ensure the first amino acid is properly loaded. For subsequent cycles, proceed after the deprotection and washing steps.

-

Amino Acid Activation:

-

Dissolve this compound (typically 3-5 equivalents relative to resin loading) and a suitable coupling reagent/additive mixture in DMF.

-

For example, using DIC/Oxyma: Dissolve this compound and Oxyma Pure in DMF. Add DIC to the solution to begin the pre-activation.

-

Critical Note: To minimize racemization, it is often recommended to perform in situ activation, where the coupling reagent is added directly to the resin along with the protected amino acid, rather than a lengthy pre-activation step.[9]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the reaction to proceed at room temperature with agitation for 1-2 hours. The reaction time may need to be extended for difficult couplings.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail. A standard cocktail for Trt group removal is TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the released trityl cations, preventing side reactions with sensitive residues like tryptophan.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

The following diagram illustrates the cleavage and workup process.

Caption: Workflow for peptide cleavage from the resin and initial workup.

Purity Analysis

The purity of the synthesized peptide should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Typical HPLC Conditions for Peptide Analysis: [10][11]

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Detection: UV absorbance at 214 nm and 280 nm.

Chiral HPLC can be used to determine the enantiomeric purity of the final peptide and quantify the extent of racemization.[12]

Biological Significance of D-Histidine Incorporation

While this compound itself is not involved in biological signaling, its incorporation into peptides can have profound biological consequences. Peptides containing D-amino acids often exhibit:

-

Increased Proteolytic Stability: Resistance to degradation by enzymes in the body leads to a longer duration of action.[3]

-

Altered Biological Activity: The change in stereochemistry can alter the peptide's conformation, leading to modified binding affinity for its biological target. This can result in either enhanced or diminished activity, or even a change in the mode of action.

-

Novel Pharmacokinetic Properties: Enhanced stability can lead to improved bioavailability and other favorable pharmacokinetic characteristics.

The use of D-amino acids is a well-established strategy in the design of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists.[13][14][15]

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced stability and novel biological properties. While its use presents the challenge of potential racemization, this can be effectively managed through the careful selection of coupling reagents and optimization of reaction conditions. This guide provides the foundational knowledge and protocols to enable researchers to successfully incorporate this valuable building block into their synthetic peptide targets.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97% (HPLC) | 135610-90-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. phenomenex.com [phenomenex.com]

- 13. Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]

storage and stability of Fmoc-D-his(trt)-OH

An In-Depth Technical Guide to the Storage and Stability of Fmoc-D-His(Trt)-OH

For researchers, scientists, and professionals in drug development, ensuring the integrity of reagents is paramount. This guide provides a comprehensive overview of the storage and stability of Nα-Fmoc-Nτ-trityl-D-histidine (this compound), a critical building block in solid-phase peptide synthesis (SPPS).

Chemical Properties

This compound is a white to off-white solid powder. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a trityl (Trt) group protecting the imidazole side chain of D-histidine.

Recommended Storage Conditions

The recommended storage conditions for this compound can vary slightly among suppliers, but the consensus points towards a cool, dry, and dark environment to maintain its integrity. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C | Sigma-Aldrich |

| -20°C | APExBIO, RayBiotech[1][2] | |

| ≤5°C (41°F) | AAPPTec[3] | |

| 15-25°C | Novabiochem (Sigma-Aldrich) | |

| Cool, dry place (≤25°C) | CsBioChina[4] | |

| Atmosphere | Keep container tightly closed | AAPPTec[3] |

| Light | Store away from light | General recommendation |

| Moisture | Store in a dry place | General recommendation |

Chemical Stability

This compound is generally stable as a solid when stored under the recommended conditions. The trityl group on the histidine side chain provides significant stability and minimizes side reactions during SPPS.[5] However, its stability can be compromised in solution and during the coupling reaction in peptide synthesis.

| State | Stability Profile | Observations | Source(s) |

| Solid | Stable under recommended storage conditions. | No significant degradation is reported when stored properly. | AAPPTec[3] |

| Solution (in DMF) | Unstable. | Discoloration can occur in as little as 24 hours, with the formation of impurities over a 10-day period. | [6] |

| During SPPS | Prone to racemization. | Histidine derivatives are susceptible to epimerization during the activation step of coupling. The addition of HOBt or HOAt can help minimize this. | [7] |

Experimental Protocols

Assessment of Purity via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Objective: To assess the purity of this compound and detect any degradation products.

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm and 301 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total peak area.

-

Visualizations

Caption: Chemical structure of this compound.

Caption: Recommended handling and storage workflow.

References

The Trityl Protecting Group in Fmoc-D-His(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the synthesis of peptides containing the challenging amino acid histidine, the trityl (Trt) group, in the form of Nα-Fmoc-D-histidine(τ-Trt)-OH (Fmoc-D-His(Trt)-OH), has emerged as a critical tool. This in-depth technical guide provides a comprehensive overview of the trityl protecting group in this context, detailing its chemical properties, application in SPPS, and the underlying experimental methodologies.

Core Concepts: The Role of the Trityl Group

The imidazole side chain of histidine presents a unique set of challenges during peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, and perhaps more critically, it can catalyze the racemization of the amino acid during the activation step of peptide coupling. The trityl group, a bulky triphenylmethyl moiety, is employed to temporarily block the τ-nitrogen of the histidine imidazole ring, thereby mitigating these issues.

The use of the Trt group offers several key advantages:

-

Prevention of Racemization: By sterically hindering the imidazole nitrogen, the Trt group significantly suppresses its ability to participate in the enolization process that leads to racemization. This is crucial for maintaining the stereochemical integrity of the final peptide.[1]

-

Minimization of Side Reactions: The Trt group effectively masks the nucleophilicity of the imidazole ring, preventing side reactions such as acylation during coupling steps.

-

Orthogonality in Fmoc/tBu Strategy: The trityl group is highly acid-labile and can be removed under conditions that are orthogonal to the base-labile Nα-Fmoc protecting group. This compatibility is fundamental to the widely used Fmoc/tBu SPPS strategy.[2][3][]

Below is a diagram illustrating the structure of this compound.

References

The Guardian Amino Acid: A Technical Guide to the Role of D-Histidine in Enhancing Peptide Stability

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of peptide therapeutics, achieving optimal stability is a paramount challenge. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to enzymatic degradation in biological systems. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. This technical guide provides an in-depth exploration of the role of D-histidine, a stereoisomer of the naturally occurring L-histidine, in significantly enhancing peptide stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy.

The Fundamental Challenge: Proteolytic Degradation

Native peptides are composed of L-amino acids, making them readily recognizable substrates for a wide array of proteases present in the body. This rapid degradation leads to a short in vivo half-life, limiting the therapeutic window and often requiring frequent administration. The primary mechanism by which D-histidine, and D-amino acids in general, confer stability is through steric hindrance. Proteases have highly specific active sites evolved to bind and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, preventing the peptide from fitting correctly into the enzyme's active site and thus inhibiting cleavage.[1]

Quantitative Impact of D-Histidine on Peptide Stability

The substitution of L-histidine with D-histidine has been shown to dramatically increase the half-life of various peptides. While direct comparative data for D-histidine is often embedded within broader studies on D-amino acid substitutions, the principle remains consistent. For instance, the substitution of L-alanine with D-alanine at position 2 of a growth hormone-releasing hormone (GHRH) analog resulted in a significant increase in its plasma half-life and a corresponding decrease in metabolic clearance in humans. This highlights the profound impact of D-amino acid substitution on peptide pharmacokinetics.

To provide a clearer picture of the stabilizing effect, the following table summarizes quantitative data from studies on various peptides where D-amino acid substitutions were made.

| Peptide/Analog | Amino Acid Substitution | Matrix | Half-life (t½) of L-form | Half-life (t½) of D-form/analog | Fold Increase in Stability | Reference |

| Kn2-7 | L-amino acids | 25% Human Serum | ~1.0% remaining after 24h | 78.5% remaining after 24h | >78 | (Chen et al., 2022) |

| GHRH-(1-29)-NH2 | L-Ala2 to D-Ala2 | Human Plasma | 4.3 ± 1.4 min | 6.7 ± 0.5 min | ~1.6 | (Dahmen et al., 1994) |

| GLP-1 | Native (L-Ala8) | Human Serum | ~3.5 h | >48 h (Semaglutide with Aib8) | >13 | (Baker et al., 2022) |

Note: Data for Semaglutide includes other modifications in addition to the D-amino acid substitution.

Conformational Effects of D-Histidine Incorporation

Beyond proteolytic resistance, the introduction of a D-amino acid can influence the secondary structure of a peptide. The altered stereochemistry can induce or stabilize specific conformations, such as β-turns or altered helical structures. These conformational changes can, in turn, affect receptor binding affinity and biological activity. Therefore, the position of D-histidine substitution must be carefully selected to enhance stability without compromising the desired therapeutic effect. Circular dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.

Case Study: Gonadotropin-Releasing Hormone (GnRH) Analogs

The Gonadotropin-Releasing Hormone (GnRH) signaling pathway is a critical regulator of the reproductive axis. Native GnRH is a decapeptide with a short half-life. The development of GnRH analogs with enhanced stability has been crucial for their therapeutic application in various hormone-dependent conditions. The substitution of the glycine at position 6 with a D-amino acid is a common strategy to increase resistance to degradation. While many analogs utilize other D-amino acids, the principle of enhanced stability through stereochemical alteration is well-demonstrated in this class of peptides. Increased stability of GnRH analogs leads to prolonged receptor occupancy and downstream signaling, ultimately affecting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.

Caption: GnRH Signaling Pathway Modulation by a Stable D-Amino Acid Analog.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Containing Peptide

The following is a generalized protocol for the manual synthesis of a peptide incorporating D-histidine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's free amine by treating with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected D-histidine (with a side-chain protecting group like Trityl, Trt) using coupling reagents (e.g., HBTU/HOBt or DIC/HOBt) in the presence of a base (e.g., DIPEA) and add it to the resin.

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general method for assessing the stability of a peptide in human serum.

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in water or buffer)

-

Pooled human serum

-

Quenching solution (e.g., acetonitrile with 1% formic acid)

-

Incubator at 37°C

-

Microcentrifuge

-

HPLC or LC-MS system

Procedure:

-

Incubation: In a microcentrifuge tube, mix the peptide stock solution with human serum to a final desired concentration (e.g., 100 µg/mL peptide in 50% serum).

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding 3 volumes of ice-cold quenching solution to the aliquot.

-

Protein Precipitation: Incubate the quenched samples on ice for at least 30 minutes to precipitate the serum proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

-

Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

This protocol provides a general procedure for analyzing the secondary structure of a peptide using CD spectroscopy.

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., phosphate buffer, pH 7.4)

-

CD spectrometer

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation: Prepare a solution of the peptide in the CD-compatible buffer at a known concentration (typically 0.1-0.2 mg/mL).

-

Instrument Setup: Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up.

-

Blank Measurement: Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

-

Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

-

Secondary Structure Estimation: Analyze the molar ellipticity spectrum using deconvolution software to estimate the percentages of α-helix, β-sheet, β-turn, and random coil structures.

Conclusion

The incorporation of D-histidine is a powerful and well-established strategy to enhance the stability of therapeutic peptides. By providing resistance to proteolytic degradation, D-histidine substitution can significantly extend the in vivo half-life of peptides, leading to improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of the quantitative impact on stability, potential conformational changes, and the application of robust experimental protocols for synthesis and analysis are essential for the successful design and development of next-generation peptide therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-D-His(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of the safety data and handling precautions for Fmoc-D-His(Trt)-OH, a key reagent in solid-phase peptide synthesis. The information is compiled and presented to ensure safe laboratory practices for all personnel involved in its use, from receipt to disposal.

Chemical Identification and Properties

This compound, with the chemical name Nα-Fmoc-Nτ-trityl-D-histidine, is an FMOC-protected histidine derivative. The trityl (Trt) group protects the side-chain of histidine, while the Fmoc group protects the α-amino group. This protection scheme is crucial for its application in peptide synthesis, preventing undesirable side reactions and racemization.[1]

| Property | Data | Reference |

| Chemical Formula | C₄₀H₃₃N₃O₄ | [2][3][4][5][6] |

| Molecular Weight | 619.7 g/mol | [3][4][5][6] |

| CAS Number | 135610-90-1 | [2][4][5][7] |

| Appearance | White to off-white solid, powder, or crystals | [3][7][8] |

| Melting Point | 141-146 °C | [7] |

| Storage Temperature | 2-8°C | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [8] |

Hazard Identification and Safety Precautions

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[3] However, as with any chemical reagent, appropriate handling precautions should be taken to minimize exposure and ensure a safe working environment.

| Hazard Statement | Precautionary Statement |

| H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |

| P501: Dispose of contents/container in accordance with local regulations. |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][3]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]

-

Eye Contact: May cause eye irritation.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols and Applications

This compound is primarily used as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][7][8] The Fmoc group is base-labile and is removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid. The trityl group on the histidine side chain is acid-labile and is removed during the final cleavage of the peptide from the solid support.

Histidine is known to be susceptible to racemization during the coupling process in SPPS.[9] The use of the trityl protecting group on the imidazole nitrogen helps to suppress this side reaction.[9]

General Experimental Workflow for SPPS:

The following diagram illustrates a simplified, conceptual workflow for the use of this compound in SPPS.

Caption: Conceptual workflow of this compound in solid-phase peptide synthesis.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Measure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[10] |

| Skin Contact | Wash off with soap and plenty of water.[2][3][10] |

| Eye Contact | Flush eyes with water as a precaution.[2][3][10] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[10] |

Fire-Fighting Measures and Stability

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]

-

Stability: The product is stable under recommended storage conditions.[2][3]

-

Conditions to Avoid: Avoid strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following personal protective equipment should be used:

| PPE Type | Recommendation |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][10] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][10] |

| Body Protection | Wear a lab coat or other appropriate protective clothing. |

| Respiratory Protection | A dust respirator may be used if handling large quantities or if dust is generated.[2][3] |

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not let the product enter drains.[10]

This guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all users to read and understand the Safety Data Sheet (SDS) for this product before use and to always follow good laboratory practices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. raybiotech.com [raybiotech.com]

- 7. This compound 97% (HPLC) | 135610-90-1 [sigmaaldrich.com]

- 8. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. chemicalbook.com [chemicalbook.com]

introduction to Fmoc solid-phase peptide synthesis

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic and industrial settings, enabling the routine preparation of peptides for a vast range of applications, from basic research to the development of novel therapeutics. The Fluorenylmethyloxycarbonyl (Fmoc) Nα-protection strategy is the most widely used approach in SPPS due to its mild reaction conditions and suitability for the synthesis of a diverse array of peptide sequences, including those with post-translational modifications.[1] This guide provides a comprehensive technical overview of the core principles and methodologies of Fmoc SPPS, offering detailed experimental protocols, quantitative data for process optimization, and troubleshooting strategies for common challenges.

Core Principles of Fmoc SPPS

Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[2] The synthesis is cyclical, with each cycle consisting of two main chemical steps: Nα-Fmoc deprotection and amino acid coupling.[2][3]

The strategic use of orthogonal protecting groups is fundamental to Fmoc SPPS. The temporary Nα-Fmoc group is base-labile, typically removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] In contrast, the permanent side-chain protecting groups are acid-labile and are removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[5]

Experimental Workflow

The overall workflow of Fmoc SPPS can be broken down into several key stages, from initial resin preparation to the final purification of the desired peptide.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Resin Selection and Preparation

The choice of resin is critical as it dictates the C-terminal functionality of the peptide.[3][6]

-

For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used.[3][6]

-

For C-terminal amides: Rink amide or Sieber amide resins are the preferred choices.[3][7]

Experimental Protocol: Resin Swelling

-

Weigh the desired amount of resin and place it in a suitable reaction vessel.

-

Add a solvent appropriate for the resin type (e.g., dichloromethane (DCM) for 2-CTC resin, DMF for Wang and Rink amide resins).[3][8]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

-

After swelling, drain the solvent.

Loading of the First Amino Acid

The covalent attachment of the first Fmoc-protected amino acid to the resin is a crucial step that determines the maximum possible yield of the synthesis.

Experimental Protocol: Loading onto Wang Resin

-

Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.[8]

-

Add this solution to the swelled Wang resin.

-

Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture.[8]

-

Add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) dissolved in DMF.[8]

-

Agitate the mixture for 12 hours at room temperature.[8]

-

To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq.) and N,N-diisopropylethylamine (DIPEA) (2 eq.) in DCM for 30 minutes.[8]

-

Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

Experimental Protocol: Loading onto Rink Amide Resin

-

Swell the Rink Amide resin in DMF.

-

Treat the resin with 20% (v/v) piperidine in DMF for 1 hour to remove the Fmoc group from the linker.[3]

-

In a separate vessel, pre-activate the first Fmoc-amino acid (1.5-2.5 eq.) with HOBt (1.5-2.5 eq.) and DIC (1.5-2.5 eq.) in DMF for about 10 minutes.[7]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with agitation.[7]

-

Wash the resin with DMF, DCM, and methanol, then dry.

The Synthesis Cycle: Deprotection and Coupling

The core of Fmoc SPPS is the iterative cycle of deprotection and coupling to elongate the peptide chain.

The Fmoc group is removed by a base-mediated β-elimination mechanism. Piperidine is the most common base used for this purpose.[4]

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocol: Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the resin-bound peptide.[3]

-

Agitate the mixture for 5-10 minutes at room temperature. A common procedure is a first treatment of 2 minutes, followed by draining and a second treatment of 5-7 minutes.[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

The coupling step involves the formation of a peptide bond between the free Nα-amino group of the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid. This requires the activation of the carboxyl group, which is typically achieved using a coupling reagent.

Caption: General mechanism of amino acid coupling.

Experimental Protocol: Amino Acid Coupling (using HBTU/HATU)

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[3]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or difficult sequences.[3]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF.

Monitoring the Synthesis

To ensure the success of the synthesis, it is crucial to monitor the completion of the deprotection and coupling steps. The Kaiser test is a common qualitative method for detecting free primary amines.[6][9]

Experimental Protocol: Kaiser Test

-

Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DMF and then ethanol.

-

Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

-

Interpretation:

-

Positive (incomplete coupling): Intense blue color of the beads and solution.

-

Negative (complete coupling): Colorless or yellowish beads and solution.

-

Cleavage and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved using a "cleavage cocktail" containing TFA and scavengers. Scavengers are necessary to quench the highly reactive cationic species generated from the protecting groups, which can otherwise cause side reactions with nucleophilic residues like Trp, Met, Tyr, and Cys.

Table 1: Common Cleavage Cocktails for Fmoc SPPS

| Reagent Name | Composition | Primary Use and Considerations |

| Standard (Reagent R) | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose cocktail for peptides without sensitive residues. TIS scavenges carbocations. Water helps to hydrolyze t-butyl esters. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A more robust cocktail for peptides containing multiple sensitive residues like Arg(Pbf/Pmc), Cys, Met, and Trp. Phenol and thioanisole are effective scavengers. EDT is particularly useful for Cys-containing peptides. |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A good general cocktail, especially for peptides containing Arg(Pbf). |

| Dilute TFA | 1% TFA in DCM | Used for cleavage from very acid-sensitive resins like 2-CTC, leaving side-chain protecting groups intact. |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol

Experimental Protocol: Cleavage and Deprotection

-

Ensure the N-terminal Fmoc group has been removed.

-

Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).[11]

-

Stir the mixture at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold ether and dry under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Experimental Protocol: HPLC Purification

-

Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of TFA (0.1%).[14]

-

Filter the sample to remove any particulates.[14]

-

Inject the sample onto an appropriate RP-HPLC column (e.g., C18).

-

Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% TFA).[13]

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

Quantitative Data and Optimization

The efficiency of each step in Fmoc SPPS can be optimized by careful selection of reagents and reaction conditions.

Table 2: Comparison of Common Coupling Reagents

| Coupling Reagent | Relative Speed | Racemization Risk | Notes |

| DIC/HOBt | Moderate | Low | A classic and cost-effective choice. The by-product, diisopropylurea, is soluble in DMF/DCM. |

| HBTU/DIPEA | Fast | Low-Moderate | Highly efficient and widely used. Excess HBTU can cap the N-terminus.[1] |

| HATU/DIPEA | Very Fast | Very Low | Generally more efficient than HBTU, especially for hindered couplings.[1] Reduces racemization compared to HBTU. |

| COMU | Very Fast | Very Low | A highly reactive uronium salt that often provides superior performance and requires only one equivalent of base.[1] |

Table 3: Deprotection Conditions and Considerations

| Reagent | Concentration | Typical Time | Notes |

| Piperidine | 20% in DMF | 5-10 min | The standard reagent for Fmoc deprotection.[3] |

| DBU | 2% in DMF (with a scavenger) | < 2 min | Much faster than piperidine, but can increase the risk of aspartimide formation.[4] A scavenger like piperazine is often added. |

Common Side Reactions and Troubleshooting

Aspartimide Formation: This is a major side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone can cyclize under basic conditions.[5] This can lead to racemization and the formation of β-aspartyl peptides.[15]

-

Prevention: Use optimized protecting groups for Asp (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH), or add HOBt to the piperidine deprotection solution.[16]

Racemization: The chiral integrity of amino acids can be compromised during the activation step of coupling. This is particularly problematic for histidine and cysteine.

-

Prevention: Use coupling reagents known for low racemization (e.g., HATU, COMU).[1] For sensitive amino acids, use pre-formed active esters or avoid prolonged pre-activation times.

Diketopiperazine Formation: This can occur at the dipeptide stage, especially when Proline is in the second position, leading to cleavage of the dipeptide from the resin.[17]

-

Prevention: Use 2-CTC resin, which provides steric hindrance.[18] Couple the third amino acid quickly after the deprotection of the second.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has revolutionized the way peptides are created. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and strategic selection of reagents are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical details for researchers to successfully implement and optimize Fmoc SPPS in their laboratories.

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptideweb.com [peptideweb.com]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. agilent.com [agilent.com]

- 13. peptide.com [peptide.com]

- 14. protocols.io [protocols.io]

- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-His(Trt)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-His(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-histidine residues into peptide sequences. The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. However, the unique chemical nature of the histidine side chain, particularly its imidazole ring, presents challenges during SPPS, most notably a heightened risk of racemization during the activation and coupling steps.[1][2]

The trityl (Trt) protecting group on the imidazole nitrogen provides steric hindrance that helps to prevent side reactions.[3] Despite this, the π-nitrogen of the imidazole ring can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2][4] This epimerization is a critical issue as it can lead to the formation of diastereomeric impurities that are often difficult to separate and can impact the biological activity of the final peptide.[3]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS. We offer detailed experimental protocols, comparative data on coupling efficiencies and racemization with various reagents, and troubleshooting strategies to enable the successful synthesis of high-purity peptides containing D-histidine.

Comparative Data on Coupling Reagents

The choice of coupling reagent and reaction conditions is paramount to minimizing racemization and ensuring high coupling efficiency when incorporating this compound. Below is a summary of quantitative data comparing different coupling strategies. The data, primarily derived from studies on L-histidine, is applicable to D-histidine due to their identical chemical reactivity.[1]

Table 1: Comparison of D-Isomer Formation for Fmoc-His(Trt)-OH with Various Coupling Reagents and Conditions

| Coupling Reagent/Method | Base | Pre-activation Time (min) | Temperature (°C) | % L-Isomer Formation (from D-isomer starting material) | Reference(s) |

| HCTU/6-Cl-HOBt | DIPEA | 0 | RT | 1.0% | [1][2] |

| HCTU/6-Cl-HOBt | DIPEA | 5 | RT | 7.8% | [1][2] |

| HATU | DIPEA | Not specified | RT | 0.6% | [5] |

| HBTU | DIPEA | Not specified | RT | 0.8% | [5] |

| PyBOP | DIPEA | Not specified | RT | 0.7% | [5] |

| DIC/Oxyma | - | Not specified | 50 | 6.8% | [6] |

| DIC/Oxyma | - | Not specified | 90 | >16% | [6] |

| DIC/HOBt | - | Not specified | RT | 5.1% | [7] |

| DIC/HOAt | - | Not specified | RT | 1.9% | [7] |

| TBEC/Oxyma | - | Not specified | RT | 1.1% (in DMF) | [8] |

| TBEC/Oxyma | - | Not specified | RT | 0.43% (in NBP/EtOAc 1:4) | [8] |

Key Takeaways:

-

Pre-activation time is critical: Prolonged pre-activation with uronium/aminium-based reagents like HCTU significantly increases racemization.[1][2]

-

Carbodiimide-based methods without a strong base are generally preferred for minimizing racemization, although they may require longer reaction times.[2] The use of additives like OxymaPure or HOAt is recommended over HOBt.[7]

-

DEPBT is noted as a reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH due to its remarkable resistance to racemization.[9]

-

Elevated temperatures , especially in microwave-assisted SPPS, can drastically increase the rate of epimerization.[6]

-

The choice of solvent can also influence the extent of racemization.[8]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a growing peptide chain on a solid support. The protocols are based on a 0.1 mmol synthesis scale and should be adjusted accordingly for different scales.

Protocol 1: Standard Fmoc Deprotection

This protocol describes the removal of the N-terminal Fmoc group from the peptide-resin prior to the coupling of the next amino acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. Bot Verification [merel.si]

- 7. oxymapure.com [oxymapure.com]

- 8. scite.ai [scite.ai]

- 9. bachem.com [bachem.com]

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-D-His(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of peptide chains. The incorporation of non-natural D-amino acids, such as D-histidine, can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation. Fmoc-D-His(Trt)-OH is a commonly used building block for introducing D-histidine in Fmoc-based SPPS. The bulky trityl (Trt) group on the imidazole side chain provides protection against undesirable side reactions.[1] However, the use of Fmoc-His(Trt)-OH, in both its L- and D-forms, presents a significant challenge: a high propensity for racemization during the coupling step.[1][2][3][4][5][6] This racemization is attributed to the basicity of the imidazole ring's π-nitrogen, which can abstract the alpha-proton of the activated amino acid.[1]

The choice between manual and automated SPPS for incorporating this compound depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources.[7] While automated synthesis offers higher reproducibility and speed[8][9][10], manual synthesis provides greater flexibility for optimization and troubleshooting. This document provides a detailed comparison of these two methodologies for the synthesis of peptides containing this compound, complete with experimental protocols, quantitative data, and visual workflows.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The selection of a synthesis method is often guided by a quantitative assessment of performance, cost, and labor. The following table summarizes key metrics for manual and automated SPPS for the incorporation of this compound.

| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |

| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |

| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (setup) |

| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |

| Typical Yield per Coupling Step | 95 - 99% | > 99% |

| Final Crude Purity | 70 - 90% | 85 - 98% |

| Racemization Risk | Operator-dependent, can be minimized with careful control of activation time | Generally lower and more consistent due to precise control of reaction times and conditions.[4][8] However, prolonged pre-activation in automated protocols can still lead to significant racemization.[2][5] |

| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |

| Reproducibility | Operator-dependent | High |

| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a model peptide containing this compound on a 0.1 mmol scale.

Manual Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and Swelling:

-

Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel with a sintered glass filter.

-

Add 2 mL of N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

3. Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3 eq.), an activating agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.). Crucially, to minimize racemization, pre-activation time should be minimized. It is recommended to add the activation mixture to the resin immediately after preparation. [2][5]

-

Coupling: Add the activation solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.